Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride
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Overview
Description
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C10H18ClF2NO2 and a molecular weight of 257.71 g/mol . This compound is known for its unique structure, which includes a difluorocyclohexyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride involves several steps. One common method includes the reaction of ethyl acetate with 4,4-difluorocyclohexylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The difluorocyclohexyl group is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways .
Comparison with Similar Compounds
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl (4,4-difluorocyclohexyl)acetate: This compound lacks the amino group, making it less reactive in certain chemical reactions.
5-Amino-pyrazoles: These compounds have a different core structure but share some similar reactivity patterns, particularly in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18ClF2NO2 |
---|---|
Molecular Weight |
257.70 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)8(13)7-3-5-10(11,12)6-4-7;/h7-8H,2-6,13H2,1H3;1H |
InChI Key |
KCGDOGFUUHOADW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCC(CC1)(F)F)N.Cl |
Origin of Product |
United States |
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